S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate

Description

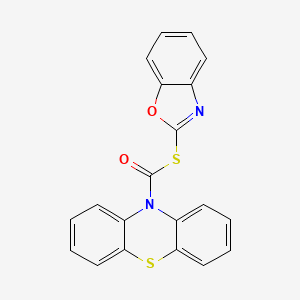

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate is a heterocyclic compound combining a phenothiazine core with a benzoxazole-derived carbothioate moiety. Phenothiazines are tricyclic systems with sulfur and nitrogen atoms, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and enzyme-inhibitory activities . This compound’s unique architecture positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands .

Properties

IUPAC Name |

S-(1,3-benzoxazol-2-yl) phenothiazine-10-carbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O2S2/c23-20(26-19-21-13-7-1-4-10-16(13)24-19)22-14-8-2-5-11-17(14)25-18-12-6-3-9-15(18)22/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYQFNOEMTXONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate typically involves the reaction of 2-aminophenol with a formylated phenothiazine derivative under specific conditions. For example, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formylated compounds . The reaction is carried out in toluene at 110°C for 24 hours, yielding the desired product with varying efficiency depending on the substitution pattern .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction could produce reduced phenothiazine derivatives.

Scientific Research Applications

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate has several scientific research applications:

Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for more advanced materials.

Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, such as in drug development.

Mechanism of Action

The mechanism of action of S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various biological targets, including enzymes and receptors, which can lead to a range of biological effects . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences:

- Benzoxazole vs. Benzothiazole: The benzoxazole group replaces sulfur in the oxazole ring with oxygen, reducing electron-withdrawing capacity compared to benzothiazole.

- Quinazoline vs.

Physicochemical Properties

- Lipophilicity (XLogP3) : The benzothiazole derivative (XLogP3 = 7.7) is more lipophilic than the benzoxazole analogue (estimated XLogP3 = 6.9), reflecting sulfur’s higher molar refractivity compared to oxygen. This impacts membrane permeability and bioavailability .

- Thermal Stability: Phenothiazine-carbothioates with rigid heterocycles (e.g., benzoxazole, quinazoline) exhibit higher melting points (>200°C) due to planar stacking, whereas aryl-substituted derivatives (e.g., 4-methylphenyl) show lower thermal stability .

Enzyme Inhibition:

- HDAC Inhibition: Phenothiazine-hydroxamic acids (e.g., compound 22 in ) show histone deacetylase (HDAC) inhibition (IC₅₀ = 0.2–1.5 μM), while carbothioates like S-1,3-benzoxazol-2-yl derivatives may target cysteine-dependent enzymes via thioester interactions .

- Antiviral Activity: Benzoxazole-phenothiazine hybrids are patented for Hepatitis B virus (HBV) inhibition, likely through capsid assembly disruption, whereas benzothiazole analogues show broader antiviral spectra .

Cytotoxicity:

- Quinazoline-substituted carbothioates exhibit higher cytotoxicity (e.g., IC₅₀ = 2.1 μM in HeLa cells) compared to benzoxazole derivatives (IC₅₀ = 8.3 μM), attributed to enhanced DNA intercalation .

Biological Activity

S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate is a compound that combines the structural features of benzoxazole and phenothiazine, two moieties known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Key Characteristics

- Molecular Weight : 284.33 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole and phenothiazine exhibit significant antimicrobial properties. For instance, a series of benzoxazole derivatives were tested against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Pseudomonas aeruginosa | 32 |

The results indicate a structure-activity relationship where specific substitutions on the benzoxazole ring enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including:

- Breast Cancer : MCF-7 and MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : PC3

In these studies, the compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant potency against these cancer cell lines .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. For example:

- DNA Intercalation : Similar to other phenothiazines, it may intercalate into DNA, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Pathways : It could inhibit key enzymes involved in cell proliferation .

Study 1: Antimicrobial Efficacy

In a study conducted by Sato et al., derivatives of benzoxazole were synthesized and tested for antimicrobial activity. The study found that specific electron-donating groups on the benzoxazole ring significantly enhanced antibacterial activity against E. coli compared to compounds lacking such groups .

Study 2: Anticancer Potential

A study published in PMC evaluated the cytotoxic effects of various phenothiazine derivatives on cancer cell lines. The results indicated that compounds similar to S-1,3-benzoxazol-2-yl 10H-phenothiazine showed promising results in inhibiting tumor growth in vitro .

Q & A

Basic: What synthetic protocols are recommended for preparing S-1,3-benzoxazol-2-yl 10H-phenothiazine-10-carbothioate and related derivatives?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React phenothiazine derivatives (e.g., 10H-phenothiazine) with electrophilic reagents (e.g., bromomethyl benzoate) under anhydrous conditions in DMF, using bases like LiHMDS (1 M) to deprotonate reactive sites .

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via NMR (e.g., δ 7.97–7.84 ppm for aromatic protons) and MS (e.g., m/z 384.0568 [M+H]+) .

- Step 3: Carbothioate formation may require thiol-esterification with 1,3-benzoxazole-2-thiol under coupling agents like COMU/DIPEA .

Advanced: How can reaction yields be improved for S-1,3-benzoxazol-2-yl derivatives under anhydrous conditions?

Methodological Answer:

Optimize via:

- Solvent Control: Use rigorously dried DMF with molecular sieves to minimize hydrolysis .

- Catalyst Screening: Test alternatives to COMU (e.g., HATU, EDCI) to enhance coupling efficiency .

- Temperature Gradients: For example, 0°C for initial reagent mixing, followed by gradual warming to 60°C for 16 hours to stabilize intermediates .

- Yield Tracking: Monitor via TLC and adjust stoichiometry (e.g., 1.7 equiv. of methyl 4-(bromomethyl)benzoate) to drive reactions to completion .

Basic: Which spectroscopic techniques are critical for confirming the structure of phenothiazine-carbothioate hybrids?

Methodological Answer:

- 1H/13C NMR: Aromatic protons (δ 7.50–7.42 ppm) and carbonyl carbons (δ 168–170 ppm) confirm substitution patterns .

- High-Resolution MS: Match experimental m/z values (e.g., 463.1333 [M−H]−) with theoretical calculations to validate molecular formulae .

- X-ray Crystallography: Resolve crystal structures (e.g., CCDC 2209381) to analyze bond angles (e.g., 121.74° for C-S-C) and heterocycle conformations .

Advanced: How do electron-withdrawing substituents (e.g., -CF₃, -Cl) on the phenothiazine core influence biological activity?

Methodological Answer:

- Mechanistic Insight: Electron-withdrawing groups enhance electrophilicity, improving interactions with enzyme active sites (e.g., histone deacetylase inhibition) .

- Case Study: 2-Trifluoromethyl derivatives (e.g., 6d) show higher inhibitory potency (IC₅₀ ~0.5 µM) compared to unsubstituted analogs due to increased binding affinity .

- Data Validation: Compare MIC values (e.g., 1.50 µg/mL for dibromo-phenothiazine) and correlate with Hammett σ constants to quantify substituent effects .

Basic: What purification strategies are effective for phenothiazine-carbothioate intermediates?

Methodological Answer:

- Liquid-Liquid Extraction: Separate polar byproducts using DCM/water phases .

- Flash Chromatography: Use silica gel with hexane/EtOAc (3:1) to isolate carbothioate esters (Rf ~0.4) .

- Recrystallization: Dissolve crude products in hot ethanol, then cool to −20°C to obtain high-purity crystals (e.g., 79% yield for 5d) .

Advanced: How can conformational analysis resolve discrepancies in biological activity data across derivatives?

Methodological Answer:

- Crystallographic Analysis: Compare crystal structures (e.g., 10-methyl-phenothiazine) to identify steric hindrance or π-π stacking effects that modulate activity .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict torsion angles and electronic distributions influencing binding .

- In Silico Docking: Simulate interactions with target proteins (e.g., HDACs) to rationalize potency variations between substituents .

Basic: What are the key considerations for designing phenothiazine-based HDAC inhibitors?

Methodological Answer:

- Scaffold Modification: Introduce hydroxamic acid moieties (e.g., compound 22) to chelate zinc ions in HDAC active sites .

- Bioisosteric Replacement: Replace benzoxazole with thiophene (e.g., 1-(phenothiazin-10-yl)-2-thiophen-2-yl-ethanone) to improve solubility .

- Activity Profiling: Use enzymatic assays (e.g., HDAC1/6 inhibition) and cell-based models (e.g., cancer cell lines) to validate selectivity .

Advanced: What strategies mitigate side reactions during phenothiazine functionalization?

Methodological Answer:

- Protecting Groups: Temporarily block reactive amines (e.g., with THP) to prevent undesired alkylation .

- Radical Scavengers: Add TEMPO to suppress oxidative dimerization during coupling steps .

- Real-Time Monitoring: Use in situ IR spectroscopy to detect intermediates (e.g., sulfoxide byproducts) and adjust reaction conditions .

Basic: How are phenothiazine derivatives characterized for electronic properties in materials science?

Methodological Answer:

- Cyclic Voltammetry: Measure oxidation potentials (e.g., E₁/2 = +0.85 V vs. Ag/AgCl) to assess hole-transport capabilities .

- UV-Vis Spectroscopy: Analyze λmax shifts (e.g., 350→420 nm) upon substitution to quantify conjugation extent .

- Theoretical Framework: Link electronic transitions to HOMO-LUMO gaps computed via TD-DFT .

Advanced: How can AI-driven tools optimize the synthesis of S-1,3-benzoxazol-2-yl derivatives?

Methodological Answer:

- Process Automation: Implement AI platforms (e.g., COMSOL Multiphysics) to simulate solvent effects and predict optimal reaction trajectories .

- Data Mining: Train ML models on historical synthesis data (e.g., yields, solvents) to recommend conditions for new derivatives .

- Robotic Screening: Use high-throughput systems to test 100+ permutations of catalysts, temperatures, and stoichiometries in parallel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.